molecular formula C11H12F3NO2 B8435352 Benzamide, N-methoxy-N,3-dimethyl-4-(trifluoromethyl)- CAS No. 871571-30-1

Benzamide, N-methoxy-N,3-dimethyl-4-(trifluoromethyl)-

Cat. No. B8435352
Key on ui cas rn: 871571-30-1
M. Wt: 247.21 g/mol
InChI Key: GZQIMXOARFPPGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446113B2

Procedure details

To a suspension of 3-methyl-4-trifluoromethyl-benzoic acid from step 6 (14.1 g, 69.1 mmol), N,O-dimethylhydroxylamine hydrochloride (10.78 g, 111 mmol), N-methylmorpholine (12.14 mL, 111 mmol) and 4-DMAP (844 mg, 691 mmol) in DCM (230 mL) at 0° C. were added 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) (15.98 g, 82.9 mmol) and DMF (85 mL). The mixture was warmed up to 23° C. and was stirred for 18 h under nitrogen atmosphere. The mixture was diluted with TBME, washed with water and twice brine, dried over Na2SO4. Removal of the solvent in vacuum left the title compound as a brown oil (16.92 g, 99%), which was used without further purification. MS (ISP) 248.0 [M+H].
Quantity
14.1 g
Type
reactant
Reaction Step One
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
10.78 g
Type
reactant
Reaction Step One
Quantity
12.14 mL
Type
reactant
Reaction Step One
Quantity
844 mg
Type
catalyst
Reaction Step One
Name
Quantity
230 mL
Type
solvent
Reaction Step One
Quantity
15.98 g
Type
reactant
Reaction Step Two
Name
Quantity
85 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[C:11]([F:14])([F:13])[F:12])[C:5](O)=[O:6].Cl.[CH3:16][NH:17][O:18][CH3:19].CN1CCOCC1.Cl.CN(C)CCCN=C=NCC>CN(C1C=CN=CC=1)C.C(Cl)Cl.CC(OC)(C)C.CN(C=O)C>[CH3:19][O:18][N:17]([CH3:16])[C:5](=[O:6])[C:4]1[CH:8]=[CH:9][C:10]([C:11]([F:14])([F:13])[F:12])=[C:2]([CH3:1])[CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
CC=1C=C(C(=O)O)C=CC1C(F)(F)F
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
10.78 g
Type
reactant
Smiles
Cl.CNOC
Name
Quantity
12.14 mL
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
844 mg
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
230 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
15.98 g
Type
reactant
Smiles
Cl.CN(CCCN=C=NCC)C
Name
Quantity
85 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
was stirred for 18 h under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water and twice brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuum
WAIT
Type
WAIT
Details
left the title compound as a brown oil (16.92 g, 99%), which
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
CON(C(C1=CC(=C(C=C1)C(F)(F)F)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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